molecular formula C13H28N2O6 B605436 Aminooxy-PEG3-NH-Boc CAS No. 2062663-65-2

Aminooxy-PEG3-NH-Boc

Cat. No.: B605436
CAS No.: 2062663-65-2
M. Wt: 308.38
InChI Key: SYWWKJDBLNWPRA-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-NH-Boc is a PEG derivative containing an aminooxy group and a Boc protected amine group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The protected amine can be deprotected by acidic conditions .


Molecular Structure Analysis

The molecular formula of this compound is C13H28N2O6 . It has a molecular weight of 308.4 g/mol .


Chemical Reactions Analysis

The aminooxy group in this compound can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 308.4 g/mol . The compound should be stored at -20°C .

Scientific Research Applications

Chemoselective Conjugation to Proteins

Aminooxy end-functional polymers synthesized through atom transfer radical polymerization (ATRP), including Boc-protected aminooxy initiators, demonstrate significant potential for chemoselective conjugation to proteins. This process involves the formation of oxime bonds with proteins, offering a method for preparing well-defined bioconjugates. The successful application of this methodology is evidenced in the synthesis of “smart” polymer conjugates (Heredia, Tolstyka & Maynard, 2007).

Drug Delivery Systems

In the field of drug delivery systems, heterotelechelic linear block copolymers of poly(ethylene glycol) (PEG) and poly(succinimide), possessing both acetal and tert-butoxycarbonylamino (Boc-NH) terminals, have shown potential utility. The synthesis of such copolymers illustrates the use of Aminooxy-PEG3-NH-Boc in creating targetable drug carriers (Nakanishi & Kataoka, 2009).

Bioconjugate Chemistry

The synthesis of tailored monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation, utilizing aminooxy functionalities, underlines the relevance of such compounds in bioconjugate chemistry. This methodology facilitates the conjugation of proteins to PEG, thereby altering their pharmacokinetic properties (Salmaso et al., 2009).

Biocompatible Hydrogels

The use of eight-armed aminooxy poly(ethylene glycol) (PEG) in the formation of biocompatible hydrogels through oxime Click chemistry is an innovative application. Such hydrogels support cell adhesion and have tunable mechanical properties, indicating potential uses in tissue engineering and regenerative medicine (Grover et al., 2012).

Polymer-grafted Liposomes

The synthesis of distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) conjugates, incorporating Boc-protected hydrazide groups, is instrumental in creating polymer-grafted liposomes. This application is significant in the development of targeted drug delivery systems (Zalipsky, 1993).

Enhanced Thermal Conductivity in Composites

The covalent modification of hexagonal boron nitride with polyethylene glycol (PEG) to improve its compatibility with epoxy resin matrixes demonstrates the use of this compound in enhancing thermal conductivity of composites. This application is relevant in materials science and engineering (Yang et al., 2021).

Solid-phase Peptide Synthesis

This compound plays a role in solid-phase peptide synthesis, as shown by the use of water as a solvent in the synthesis of peptides using Boc-amino acid derivatives. This approach is notable for its efficiency and environmental friendliness (Galanis, Albericio & Grøtli, 2009).

Synthesis of Aminooxy End-functionalized Polymers

The synthesis of Boc-protected aminooxy end-functionalized polymers, such as poly(N-isopropylacrylamide), demonstrates the utility of this compound in creating functional polymers for conjugation to proteins and polysaccharides. This application is significant in the field of polymer chemistry (Vázquez-Dorbatt, Tolstyka & Maynard, 2009).

PEGylation in Biomedical Applications

The PEGylation of bioreducible poly(amido amine)s for non-viral gene delivery, using N, N′-cystaminebisacrylamide and Boc-amino-PEGylated copolymers, illustrates the application of this compound in the development of safer and more effective gene delivery vectors (Lin & Engbersen, 2011).

Mechanism of Action

The aminooxy group in Aminooxy-PEG3-NH-Boc reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The Boc protected amine group can be deprotected under acidic conditions .

Biochemical Analysis

Biochemical Properties

The aminooxy group in Aminooxy-PEG3-NH-Boc can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This property allows this compound to interact with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form oxime bonds with aldehydes . This can lead to changes in the activity of biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that aminooxy compounds are very reactive and sensitive; they cannot be stored for long term .

Transport and Distribution

Its hydrophilic PEG spacer may influence its localization and accumulation within cells .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWKJDBLNWPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142008
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062663-65-2
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062663-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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